N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)12-5-1-2-6-13(12)24-17(27)16(26)22-11-14(15-7-3-10-28-15)25-9-4-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDVQDNXFKVYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety, a pyrazole ring, and a trifluoromethyl phenyl group. The molecular formula is with a molecular weight of approximately 372.36 g/mol. Its unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of human neutrophil elastase (HNE), which is involved in inflammatory processes and tissue remodeling. By inhibiting HNE, it may help mitigate conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive bacteria, notably Staphylococcus aureus. This includes low minimum inhibitory concentrations (MICs) and effective biofilm disruption .
- Anticancer Potential : Preliminary research suggests that similar compounds may possess anticancer properties, potentially through mechanisms that involve apoptosis induction in cancer cells or inhibition of tumor growth factors .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Studies
-
Neutrophil Elastase Inhibition :
- A study demonstrated that this compound significantly reduced HNE activity in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Antimicrobial Efficacy :
- Anticancer Research :
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole-ethyl-furan backbone, followed by amidation with trifluoromethylphenyl derivatives. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the furan-pyrazole-ethyl moiety to the trifluoromethylphenyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction kinetics .
- Temperature control : Maintain 0–25°C during sensitive steps (e.g., protecting group removal) to avoid side reactions .
Table 1 : Synthesis Optimization Parameters
| Parameter | Role | Example Conditions |
|---|---|---|
| Solvent | Enhances reactant solubility | DMF for amide coupling |
| Catalyst | Accelerates reaction | DMAP for acylation |
| Temperature | Controls reaction rate | 0–5°C for nitro reduction |
Q. How is the compound characterized spectroscopically?
Standard characterization integrates:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethylphenyl aromatic signals at δ 7.3–7.8 ppm) .
- IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 423.15 g/mol) .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial activity : Test against Gram-positive/negative bacteria using MIC assays .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational modeling predict binding modes to pharmacological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR). The trifluoromethyl group may occupy hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Table 2 : Key Structural Features and Predicted Interactions
Q. How to resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
Q. What strategies improve metabolic stability for in vivo studies?
- Prodrug modification : Introduce ester groups at the ethanediamide backbone to enhance bioavailability .
- Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated degradation .
Q. How to analyze structure-activity relationships (SAR) among analogs?
Table 3 : SAR Insights from Structural Analogs
| Analog Modification | Effect on Activity | Reference |
|---|---|---|
| Replacement of furan with thiophene | ↓ Antimicrobial activity | |
| Addition of methoxy group | ↑ Kinase inhibition (2-fold) | |
| Trifluoromethyl → methyl | ↓ Hydrophobic binding |
Q. What experimental designs address low solubility in aqueous buffers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
